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Compound of Interest

Compound Name: Methyl N-acetylanthranilate

Cat. No.: B181298

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl N-acetylanthranilate (Methyl 2-acetamidobenzoate), a derivative of
anthranilic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical
industries.[1][2] Its synthesis and incorporation into various products necessitate a robust
analytical framework to confirm its identity, purity, and stability. This document provides a
detailed overview of the key analytical techniques and corresponding protocols for the
comprehensive characterization of Methyl N-acetylanthranilate.

Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical
properties.
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Property Value Reference
Molecular Formula C10H11NO3 [1112]
Molecular Weight 193.20 g/mol [1][3]
CAS Number 2719-08-6 [11[2]
White to light yellow crystalline
Appearance [1][3][4]
powder

B Slightly soluble in water;
Solubility _ [1][3]
Soluble in ethanol

Fruity, powdery, grape-like
Odor/Flavor Profile P v grap [1][3]14]
aroma

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl N-
acetylanthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.[1]

Protocol: NMR Analysis

e Sample Preparation: Dissolve 5-10 mg of Methyl N-acetylanthranilate in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio (typically 8-16 scans).

o Set a spectral width of approximately 12-16 ppm.
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o Integrate the resulting peaks and reference them to the residual solvent signal or an
internal standard (e.g., TMS at O ppm).

e 13C NMR Acquisition:

o Acquire a carbon spectrum, often requiring a larger number of scans (e.g., 1024 or more)
due to the low natural abundance of 13C.

o Use a spectral width of approximately 200-240 ppm.
o Reference the spectrum to the deuterated solvent signal.
Quantitative Data: NMR Spectroscopy

Table 1: Predicted *tH NMR Chemical Shifts

Proton Type Predicted Chemical Shift (8) ppm
Aromatic Protons 6.5-8.0

Ester Methyl (-OCHs) ~3.9

Acetyl Methyl (-COCHs) ~2.2

Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (8) ppm
Carbonyl Carbons (C=0) > 160 (Ester and Amide)

Aromatic Carbons 110 - 150

Ester Methyl Carbon (-OCHs) ~52

Acetyl Methyl Carbon (-COCH?3) ~25

Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]
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Diagram 1: NMR Analysis Workflow
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Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

o Sample Preparation: Place a small amount (a few milligrams) of the solid Methyl N-
acetylanthranilate powder directly onto the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

e Background Scan: Perform a background scan with a clean, empty ATR crystal to account
for atmospheric H20 and COa.

o Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with
the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of
4000-400 cm~2.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is used to identify characteristic functional group peaks.
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Quantitative Data: IR Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group Absorption Range (cm™?) Description

Secondary amide N-H

N-H Stretch (Amide) 3300 - 3100 .

stretching
C-H Stretch (Aromatic) 3100 - 3000 Aromatic C-H stretching
C-H Stretch (Aliphatic) 3000 - 2850 Methyl group C-H stretching
C=0 Stretch (Ester) ~1720 Ester carbonyl stretching
C=0 Stretch (Amide I) ~1680 Amide carbonyl stretching

The IR spectrum confirms the presence of both ester and amide carbonyl groups, typically
appearing in the 1650-1750 cm~1 region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
particularly its chromophoric system.[1]

Protocol: UV-Vis Analysis

o Sample Preparation: Prepare a dilute solution of Methyl N-acetylanthranilate in a UV-
transparent solvent (e.g., ethanol or methanol). A concentration in the range of 1-10 pg/mL is
typical.

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero
the instrument.

o Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution and
record the absorbance spectrum, typically from 200 to 400 nm.
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» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

The substituted benzene ring, along with the adjacent carbonyl and acetylamino groups, forms
the primary chromophore responsible for UV absorption.[1]

Chromatographic Techniques

Chromatographic methods are essential for separating Methyl N-acetylanthranilate from
impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile
compounds.

Protocol: GC-MS Analysis

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like
ethyl acetate or methanol to a concentration of approximately 1 mg/mL. An internal standard
can be added for precise quantification.

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
o Chromatographic Conditions:

o Column: Use a suitable capillary column, such as a 30 m x 0.25 mm column with a 5%
phenyl-methylpolysiloxane stationary phase.[5]

o Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[5]
o Injector: Set the injector temperature to 250°C in split mode.

o Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and
hold for 5 minutes.[5]

e Mass Spectrometry Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Range: Scan from m/z 40 to 400.

» Data Analysis: Identify the compound peak based on its retention time. Confirm identity by
comparing the acquired mass spectrum with a reference library or by analyzing the
fragmentation pattern.
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Diagram 2: GC-MS Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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